

An In-depth Technical Guide to 2-Biphenyl Isothiocyanate: Molecular Structure and Reactivity

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Compound of Interest

Compound Name: 2-Biphenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenyl isothiocyanate, a member of the versatile isothiocyanate family, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a biphenyl backbone, imparts specific steric and electronic properties that influence its reactivity and potential biological activity. The isothiocyanate functional group is a powerful electrophile, readily reacting with a variety of nucleophiles, making it a valuable building block for the synthesis of a diverse range of compounds, including thioureas, dithiocarbamates, and various heterocyclic systems. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of **2-biphenyl isothiocyanate**, along with detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Physicochemical Properties

2-Biphenyl isothiocyanate possesses the chemical formula $C_{13}H_9NS$ and a molecular weight of 211.28 g/mol.^{[1][2]} The molecule consists of a biphenyl group where the isothiocyanate moiety is attached to the 2-position of one of the phenyl rings. This substitution pattern leads to steric hindrance around the reactive center, which can modulate its reactivity compared to simpler aryl isothiocyanates.

Table 1: Physicochemical Properties of **2-Biphenyl Isothiocyanate**

Property	Value	Source
CAS Number	19394-61-7	[1]
Molecular Formula	C ₁₃ H ₉ NS	[1][2]
Molecular Weight	211.28 g/mol	[1][2]
Appearance	Liquid	[1]
Relative Density	1.17	[1]
Boiling Point (Calculated)	701.13 K (428 °C)	[3]
Enthalpy of Vaporization (Calculated)	60.19 kJ/mol	[3]
Octanol/Water Partition Coefficient (logP, Calculated)	4.088	[3]
Water Solubility (log ₁₀ WS, Calculated)	-4.99 mol/L	[3]

Note: Experimental data for melting point and detailed solubility in various organic solvents are not readily available in the literature. However, isothiocyanates are generally soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and acetone.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-biphenyl isothiocyanate**.

Infrared (IR) Spectroscopy: The IR spectrum of **2-biphenyl isothiocyanate** is characterized by a strong and sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the -N=C=S group. Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): The electron ionization mass spectrum of **2-biphenyl isothiocyanate** shows a prominent molecular ion peak (M⁺) at m/z 211, corresponding to the

molecular weight of the compound. Fragmentation patterns typically involve the loss of the isothiocyanate group or cleavage of the biphenyl rings.

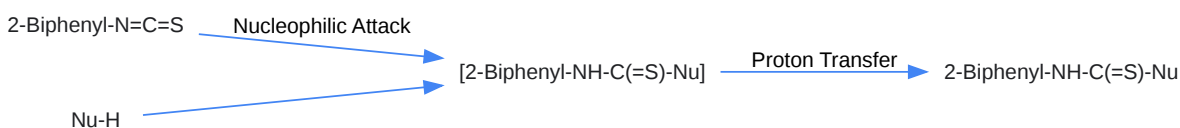
(Note: While ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **2-biphenyl isothiocyanate** are not available in publicly accessible databases, the expected spectra would show complex aromatic signals for the biphenyl protons and carbons, with the isothiocyanate carbon appearing in the range of 120-140 ppm in the ^{13}C NMR spectrum.)

Reactivity

The reactivity of **2-biphenyl isothiocyanate** is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is susceptible to nucleophilic attack by a wide range of compounds, including amines, thiols, and alcohols.

Reaction with Nucleophiles

The general mechanism for the reaction of an isothiocyanate with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the $-\text{N}=\text{C}=\text{S}$ group, leading to the formation of a tetrahedral intermediate, which then typically rearranges to the final stable product.



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Figure 1: General reaction of **2-biphenyl isothiocyanate** with a nucleophile.

1. Reaction with Amines to Form Thioureas: **2-Biphenyl isothiocyanate** reacts readily with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast and proceeds with high yields.
2. Reaction with Thiols to Form Dithiocarbamates: The reaction with thiols yields dithiocarbamates. This reaction is often reversible.

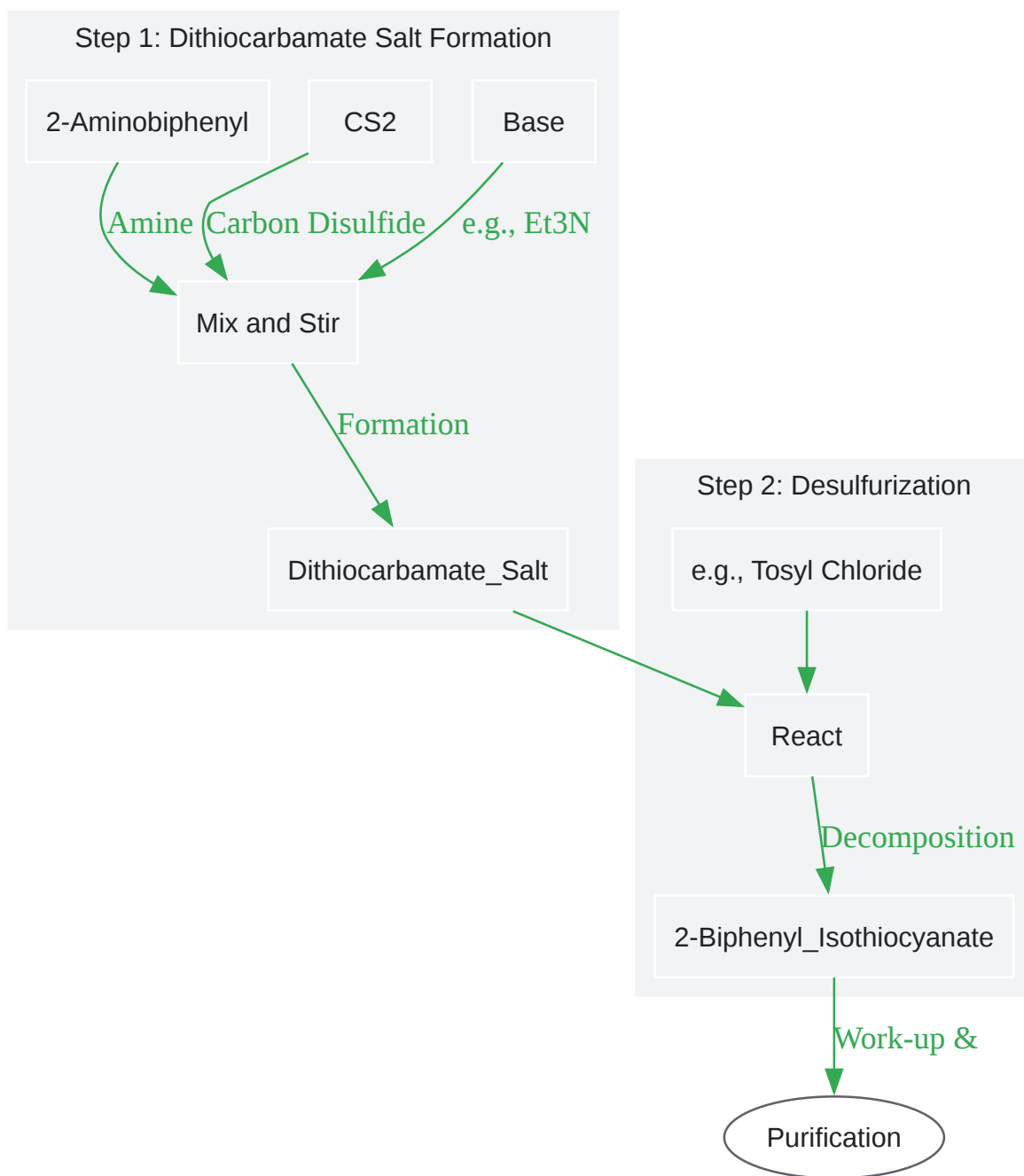
3. Reaction with Alcohols to Form Thiocarbamates: In the presence of a base or catalyst, **2-biphenyl isothiocyanate** can react with alcohols to form thiocarbamates. This reaction is generally slower than the reactions with amines and thiols.

Experimental Protocols

The following are detailed methodologies for the synthesis of **2-biphenyl isothiocyanate** and its subsequent reactions with nucleophiles. These protocols are based on established procedures for similar compounds and can be adapted for **2-biphenyl isothiocyanate**.

Synthesis of 2-Biphenyl Isothiocyanate

The synthesis of aryl isothiocyanates can be achieved from the corresponding primary amine. A common method involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.



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Figure 2: Workflow for the synthesis of **2-biphenyl isothiocyanate**.

Materials:

- 2-Aminobiphenyl

- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or another suitable base
- Tosyl chloride or another desulfurizing agent
- Dichloromethane (CH₂Cl₂) or another suitable solvent
- Standard laboratory glassware

Procedure:

- Dissolve 2-aminobiphenyl (1 equivalent) and triethylamine (2 equivalents) in dichloromethane.
- Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
- Allow the reaction mixture to stir at room temperature for 2-4 hours until the formation of the dithiocarbamate salt is complete (can be monitored by TLC).
- Cool the mixture again in an ice bath and add tosyl chloride (1.1 equivalents) portion-wise.
- Stir the reaction at room temperature for 1-2 hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **2-biphenyl isothiocyanate**.

Synthesis of N-(2-Biphenyl)-N'-phenylthiourea

Materials:

- **2-Biphenyl isothiocyanate**

- Aniline
- Tetrahydrofuran (THF) or another suitable solvent
- Standard laboratory glassware

Procedure:

- Dissolve **2-biphenyl isothiocyanate** (1 equivalent) in THF.
- To this solution, add aniline (1 equivalent) dropwise with stirring at room temperature.
- The reaction is typically exothermic. Continue stirring for 1-2 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.
- The resulting solid is often pure, but can be further purified by recrystallization if necessary.

Synthesis of S-Benzyl-N-(2-biphenyl)dithiocarbamate

Materials:

- **2-Biphenyl isothiocyanate**
- Benzyl mercaptan (benzyl thiol)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)
- Standard laboratory glassware

Procedure:

- Dissolve **2-biphenyl isothiocyanate** (1 equivalent) and benzyl mercaptan (1 equivalent) in dichloromethane.

- Add triethylamine (1.1 equivalents) to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, wash the reaction mixture with dilute acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the product by column chromatography.

Applications in Drug Development and Research

Isothiocyanates are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biphenyl scaffold is also a common motif in many bioactive molecules. The combination of these two moieties in **2-biphenyl isothiocyanate** makes it an interesting candidate for drug discovery and a useful tool in chemical biology. Its reactivity with nucleophilic residues on proteins, such as cysteine and lysine, allows for its use as a covalent probe to study protein function and for the development of targeted covalent inhibitors.

Conclusion

2-Biphenyl isothiocyanate is a reactive and versatile molecule with significant potential in organic synthesis and medicinal chemistry. Its biphenyl structure and electrophilic isothiocyanate group provide a unique combination of properties that can be exploited for the creation of novel compounds with potential therapeutic applications. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to explore the chemistry and biological activity of this intriguing compound. Further research into its specific reaction kinetics, biological targets, and pharmacological effects is warranted to fully unlock its potential.

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References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Page loading... [guidechem.com]
- 3. 2-Biphenylisothiocyanate (CAS 19394-61-7) - Chemical & Physical Properties by Cheméo [cheméo.com]
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